molecular formula C10H12N2OS B14187057 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol CAS No. 921617-15-4

4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol

Cat. No.: B14187057
CAS No.: 921617-15-4
M. Wt: 208.28 g/mol
InChI Key: CKXJNOGSQDLISM-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂OS. It belongs to the class of benzothiadiazepines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol typically involves the reaction of 2-sulfanylbenzohydrazide with 1,4-dithiane-2,5-diol. This reaction is carried out in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C, leading to the formation of the desired compound in a yield of 55% .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiadiazepines .

Scientific Research Applications

4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of neurotransmitter systems .

Comparison with Similar Compounds

  • 1,2,5-Benzothiadiazepin-3-ol
  • 2,3-Dihydro-1,4-benzoxathiine
  • 1,3,4-Benzothiadiazepine derivatives

Comparison: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiadiazepines, it exhibits different reactivity and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

CAS No.

921617-15-4

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

4-ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol

InChI

InChI=1S/C10H12N2OS/c1-2-7-10(13)12-14-9-6-4-3-5-8(9)11-7/h3-6,10,12-13H,2H2,1H3

InChI Key

CKXJNOGSQDLISM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2SNC1O

Origin of Product

United States

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